4-chloro-N'-[5-(4-chlorophenyl)-1,2,4-triazin-3-yl]butanehydrazide
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Overview
Description
4-chloro-N’-[5-(4-chlorophenyl)-1,2,4-triazin-3-yl]butanehydrazide is a synthetic organic compound that belongs to the class of triazine derivatives This compound is characterized by the presence of a triazine ring substituted with a 4-chlorophenyl group and a butanehydrazide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-N’-[5-(4-chlorophenyl)-1,2,4-triazin-3-yl]butanehydrazide typically involves the reaction of 4-chlorophenylhydrazine with 5-(4-chlorophenyl)-1,2,4-triazine-3-carboxylic acid under specific conditions. The reaction is usually carried out in anhydrous solvents such as tetrahydrofuran (THF) or dimethylformamide (DMF) at elevated temperatures. The use of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3) is essential to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-chloro-N’-[5-(4-chlorophenyl)-1,2,4-triazin-3-yl]butanehydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can occur at the triazine ring, where nucleophiles such as amines or thiols replace the chlorine atom.
Common Reagents and Conditions
Oxidation: H2O2 in acidic medium or KMnO4 in neutral or basic medium.
Reduction: NaBH4 in methanol or ethanol, LiAlH4 in anhydrous ether.
Substitution: Amines or thiols in the presence of a base like triethylamine (TEA).
Major Products Formed
Oxidation: Formation of corresponding oxides or hydroxyl derivatives.
Reduction: Formation of reduced hydrazide derivatives.
Substitution: Formation of substituted triazine derivatives with various functional groups.
Scientific Research Applications
4-chloro-N’-[5-(4-chlorophenyl)-1,2,4-triazin-3-yl]butanehydrazide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Medicine: Explored for its potential use in drug development, particularly for its antitubercular activity.
Industry: Utilized in the development of agrochemicals and dyes due to its stable chemical structure.
Mechanism of Action
The mechanism of action of 4-chloro-N’-[5-(4-chlorophenyl)-1,2,4-triazin-3-yl]butanehydrazide involves its interaction with specific molecular targets. The compound is believed to inhibit the growth of certain microorganisms by interfering with their metabolic pathways. It may also exert its effects by binding to specific enzymes or receptors, thereby disrupting their normal function .
Comparison with Similar Compounds
Similar Compounds
4-chlorophenylhydrazine: A precursor in the synthesis of the target compound.
5-(4-chlorophenyl)-1,2,4-triazine-3-carboxylic acid: Another precursor used in the synthesis.
4-chlorophenol: A related compound with similar structural features.
Uniqueness
4-chloro-N’-[5-(4-chlorophenyl)-1,2,4-triazin-3-yl]butanehydrazide is unique due to its specific combination of a triazine ring and a butanehydrazide moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
CAS No. |
70650-51-0 |
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Molecular Formula |
C13H13Cl2N5O |
Molecular Weight |
326.18 g/mol |
IUPAC Name |
4-chloro-N'-[5-(4-chlorophenyl)-1,2,4-triazin-3-yl]butanehydrazide |
InChI |
InChI=1S/C13H13Cl2N5O/c14-7-1-2-12(21)18-20-13-17-11(8-16-19-13)9-3-5-10(15)6-4-9/h3-6,8H,1-2,7H2,(H,18,21)(H,17,19,20) |
InChI Key |
UKINOWWQEQRAEZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=CN=NC(=N2)NNC(=O)CCCCl)Cl |
Origin of Product |
United States |
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